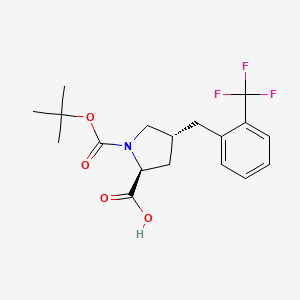

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral molecule that is likely to be an intermediate or a derivative used in the synthesis of more complex molecules. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butoxycarbonyl (Boc) protected pyrrolidine rings are discussed. These compounds are often used in pharmaceutical chemistry due to their potential as intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves enantioselective methods that ensure the chirality of the final product is controlled. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, is achieved using an iodolactamization as a key step . This method could potentially be adapted for the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid by altering the starting materials and reaction conditions to introduce the trifluoromethylbenzyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups are significant as they can influence the overall molecular shape and reactivity. The absolute configuration of the starting material in the synthesis is used to assign the configuration of the final product, which is crucial for maintaining the desired stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully designed to maintain the integrity of the chiral centers. For example, the use of chiral auxiliaries in the synthesis of (2R,3S)-2-[(1S)-3-(benzyloxy)-1-(tert-butyldimethylsilyloxymethyl)propyl]-3-phenylhexahydropyridine demonstrates the importance of stereocontrol in constructing multiple stereogenic centers . Similar strategies would be employed in the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid to ensure the correct configuration of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the tert-butoxycarbonyl group and the trifluoromethylbenzyl moiety. The Boc group is commonly used as a protecting group for amines due to its stability under various conditions and ease of removal . The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of adjacent protons and the reactivity of the compound. Intermolecular hydrogen bonding, as observed in the crystal structure of a related compound , could also play a role in the solubility and crystallization behavior of the compound.

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrase and Intraocular Pressure Reduction

The compound, when modified to possess water solubility and strong enzyme inhibitory properties, showed significant inhibition against the zinc enzyme carbonic anhydrase, particularly the isozymes CA II and CA IV. These isozymes are crucial in aqueous humor secretion within the ciliary processes of the eye. Derivatives of this compound, therefore, exhibit potential in reducing intraocular pressure (IOP), a critical factor in treating conditions like glaucoma. Notably, this activity was observed when the derivatives were applied as aqueous solutions in normotensive or glaucomatous albino rabbits, leading to strong and long-lasting IOP reduction (Supuran et al., 2000).

Anti-hyperlipidemic Effects

A benzoic acid derivative related to the compound , denoted as S-2E, was found to noncompetitively inhibit key enzymes involved in cholesterol and fatty acid biosynthesis - HMG-CoA reductase and acetyl-CoA carboxylase. The inhibition of these enzymes leads to reduced blood cholesterol and triglyceride levels, indicating the potential of such compounds in treating conditions like familial hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

Enzyme Inhibition and Potential Antihypertensive Activity

Compounds related to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid have been studied for their potential antihypertensive effects. For instance, a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, structurally related to the compound, showed promise in reducing blood pressure in spontaneously hypertensive rats. The modifications on these compounds, particularly the introduction of a benzodioxan moiety, were pivotal in understanding the structure-activity relationships, hinting at potential central and peripheral mechanisms of action (Clark et al., 1983).

Wirkmechanismus

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the tert-butoxycarbonyl (Boc) group is often used in drug design to improve the compound’s stability and bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Boc group is sensitive to acidic conditions and could be removed under such conditions .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-11(9-14(22)15(23)24)8-12-6-4-5-7-13(12)18(19,20)21/h4-7,11,14H,8-10H2,1-3H3,(H,23,24)/t11-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKNKSPHSOFZBM-RISCZKNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376040 |

Source

|

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957311-13-6 |

Source

|

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.